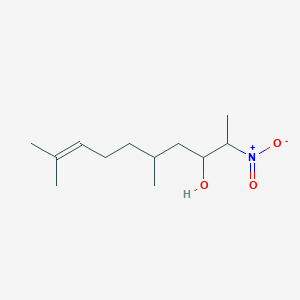

8-Decen-3-ol, 5,9-dimethyl-2-nitro-

Description

Contextualization of Nitro-Alcohols in Aliphatic Systems

Nitro-alcohols, particularly β-nitro alcohols, are highly valuable intermediates in organic synthesis. wikipedia.org The juxtaposition of the electron-withdrawing nitro group and the hydrogen-bonding hydroxyl group on adjacent carbons creates a unique electronic environment that influences the reactivity of both functionalities. These compounds are most commonly synthesized through the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgtcichemicals.comsynarchive.com The resulting β-nitro alcohol can then be further transformed into a variety of other useful compounds, such as nitroalkenes, amino alcohols, and α-nitro ketones. wikipedia.org The presence of these functional groups in an aliphatic system, as seen in 8-decen-3-ol, 5,9-dimethyl-2-nitro-, allows for a diverse range of chemical manipulations without the electronic constraints of aromatic systems. cdnsciencepub.com

Significance of Branched Decene Architectures

The decene framework, a ten-carbon chain containing a double bond, provides a versatile scaffold for constructing complex molecules. vedantu.com Branching within this chain, as with the methyl groups at positions 5 and 9 in the target molecule, significantly impacts its physical and chemical properties. tutorchase.comslideshare.net Branching can lower the boiling point compared to a straight-chain isomer by reducing the effective surface area for intermolecular van der Waals forces. vedantu.comtutorchase.com Furthermore, the steric hindrance introduced by branched alkyl groups can influence the regioselectivity and stereoselectivity of reactions occurring at nearby functional groups. nih.gov The terminal double bond in the decene structure offers a reactive site for a plethora of addition reactions, further enhancing the synthetic utility of the molecule.

Overview of Current Research Landscape for Related Organic Compounds

Current research in organic synthesis is heavily focused on the development of efficient and selective methods for the construction of complex molecules with defined stereochemistry. acs.orgacs.orgwordpress.com Functionalized aliphatic compounds are of particular interest due to their prevalence in natural products and pharmaceuticals. The development of catalytic, asymmetric methods for reactions like the Henry reaction is a major area of investigation, aiming to control the stereochemistry of the resulting nitro-alcohols. tcichemicals.comtcichemicals.com Additionally, the selective functionalization of C-H bonds in aliphatic systems is a rapidly advancing field that could provide novel routes to compounds like 8-decen-3-ol, 5,9-dimethyl-2-nitro-. Research into the unique reactivity of bifunctional molecules continues to yield new synthetic strategies and uncover novel reaction pathways. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

89449-85-4 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

5,9-dimethyl-2-nitrodec-8-en-3-ol |

InChI |

InChI=1S/C12H23NO3/c1-9(2)6-5-7-10(3)8-12(14)11(4)13(15)16/h6,10-12,14H,5,7-8H2,1-4H3 |

InChI Key |

MFRZLSOAYVTTME-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC(C(C)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Decen 3 Ol, 5,9 Dimethyl 2 Nitro

Targeted Introduction of the Nitro Group at Position C2

The placement of a nitro group at the C2 position of the target molecule is a critical step that can be approached through several synthetic strategies.

Direct nitration of an alkene precursor, such as 5,9-dimethyl-8-decen-3-ol, is a potential route. However, the direct nitration of alkenes can often lead to a mixture of products, including nitrates and dinitro compounds, and may be accompanied by oxidation of the alcohol functionality. The use of reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or acetyl nitrate (B79036) (CH₃COONO₂) could be explored. The reaction conditions would need to be carefully optimized to favor the desired 2-nitro product.

A more controlled method for introducing the nitro group involves nucleophilic substitution. This would typically start from a precursor with a good leaving group at the C2 position, such as a halide or a sulfonate ester. For instance, the synthesis could proceed from 2-bromo-8-decen-3-ol, 5,9-dimethyl-, which could then be treated with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This Sₙ2 reaction would lead to the formation of the desired nitroalkane.

| Precursor | Reagent | Solvent | Product |

| 2-bromo-8-decen-3-ol, 5,9-dimethyl- | Sodium Nitrite (NaNO₂) | DMF | 8-Decen-3-ol, 5,9-dimethyl-2-nitro- |

| 2-iodo-8-decen-3-ol, 5,9-dimethyl- | Silver(I) Nitrite (AgNO₂) | Diethyl Ether | 8-Decen-3-ol, 5,9-dimethyl-2-nitro- |

Radical nitration offers another avenue for the introduction of the nitro group. This approach often involves the use of radical initiators and a nitrating agent. For example, the reaction of an alkene with a reagent combination like manganese(III) acetate (B1210297) and sodium nitrite can generate a β-nitro radical, which can then be trapped. Another possibility involves the use of reagents such as tert-butyl nitrite in the presence of a radical initiator. These methods can sometimes provide better regioselectivity compared to direct nitration.

Construction of the 8-Decen-3-ol Carbon Skeleton

The assembly of the ten-carbon chain with the specified methyl groups and the C8-C9 double bond is a fundamental part of the synthesis.

The carbon skeleton can be constructed using various carbon-carbon bond-forming reactions. A convergent approach might involve coupling two smaller fragments. For instance, an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, could be employed to create the C8-C9 double bond. This would involve reacting a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with an aldehyde or ketone. For example, the reaction of a C8 aldehyde with a C2 ylide could form the desired decene backbone.

| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Ylide/Phosphonate) | Reaction Type | Product Fragment |

| 3,7-Dimethyl-6-octenal | (2-Oxo-propyl)triphenylphosphonium bromide | Wittig Reaction | 5,9-Dimethyl-8-decen-2-one |

| 3,7-Dimethyl-6-octenal | Diethyl (2-oxopropyl)phosphonate | Horner-Wadsworth-Emmons | 5,9-Dimethyl-8-decen-2-one |

The introduction of the hydroxyl group at the C3 position with a specific stereochemistry is a crucial step. If the synthesis starts from an alkene precursor, stereoselective hydroxylation methods can be employed. For example, Sharpless asymmetric dihydroxylation could be used to introduce two hydroxyl groups across a double bond with high enantioselectivity. Subsequent selective manipulation of one of the hydroxyl groups would be necessary. Alternatively, if the synthesis proceeds through a ketone at the C3 position, stereoselective reduction using chiral reducing agents like (R)- or (S)-CBS reagents can yield the desired enantiomer of the alcohol.

| Substrate | Reagent/Catalyst | Reaction Type | Product |

| 5,9-Dimethyl-2,8-decadiene | AD-mix-β | Asymmetric Dihydroxylation | (2R,3S)-5,9-Dimethyl-8-decene-2,3-diol |

| 5,9-Dimethyl-8-decen-3-one | (R)-CBS reagent | Asymmetric Reduction | (S)-8-Decen-3-ol, 5,9-dimethyl- |

Stereocontrolled Introduction of Dimethyl Substituents at C5 and C9

Chiral Auxiliary Approaches for Stereochemical Control

A well-established strategy for inducing chirality in a molecule is the temporary use of a chiral auxiliary. wikipedia.org This involves covalently attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of the target compound, chiral auxiliaries like Evans oxazolidinones or pseudoephedrine amides could be employed to control the installation of the methyl groups at C5 and C9. wikipedia.org The process would typically involve acylating the chiral auxiliary, followed by a diastereoselective alkylation of the resulting enolate with an appropriate methylating agent. researchgate.netwilliams.edu For instance, an Evans oxazolidinone, which is commercially available in both enantiomeric forms, can be acylated and then deprotonated to form a chiral enolate. williams.edu The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., methyl iodide) to attack from the less hindered face, thus creating the new stereocenter with high predictability. researchgate.net A similar principle applies to auxiliaries derived from pseudoephedrine, where the configuration of the addition product is directed by the groups already present on the auxiliary. wikipedia.org

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity | Removal Conditions |

|---|---|---|---|

| Evans Oxazolidinones | High diastereoselectivity, predictable stereochemistry, well-understood mechanism. researchgate.netwilliams.edu | >95:5 dr | LiOH/H₂O₂, LiBH₄, or other nucleophiles. williams.edu |

| Pseudoephedrine Amides | Forms rigid chelated enolates, high diastereoselectivity, auxiliary easily recovered. wikipedia.org | >95:5 dr | Acidic or basic hydrolysis. wikipedia.org |

| Camphorsultams | Highly crystalline derivatives, excellent stereocontrol in various reactions including alkylations and Michael additions. wikipedia.org | >98:2 dr | LiOH, LiBH₄. wikipedia.org |

| SAMP/RAMP Hydrazones | Used for asymmetric α-alkylation of aldehydes and ketones. wikipedia.org | >95% de | Ozonolysis or other oxidative methods. wikipedia.org |

Enantioselective Synthesis Strategies for Chiral Centers

In contrast to stoichiometric chiral auxiliaries, enantioselective catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical and elegant. williams.edu For the installation of the C5 and C9 methyl groups, several catalytic enantioselective methods could be envisioned.

One powerful strategy is the asymmetric conjugate addition of a methyl group to an α,β-unsaturated system. For example, a fragment of the target molecule could be constructed as an α,β-unsaturated ester or ketone. The reaction of this substrate with an organocuprate reagent in the presence of a chiral ligand can deliver the methyl group to one of the prochiral faces of the double bond with high enantioselectivity, thereby setting the stereocenter at C5 or C9.

Another approach involves the asymmetric hydrogenation of a tetrasubstituted alkene, which is a more challenging but highly effective method for creating chiral centers. acs.org This would involve synthesizing a precursor with a double bond at the appropriate position and then using a chiral transition-metal catalyst (e.g., based on rhodium or iridium) to deliver hydrogen stereoselectively. acs.org The development of catalysts capable of hydrogenating sterically hindered alkenes with high enantioselectivity has made this a viable, albeit advanced, strategy for complex targets. acs.org

Integrated Multi-Step Synthetic Sequences

Convergent and Divergent Synthetic Pathways

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the molecule separately and then coupling them together at a late stage. For the target molecule, a convergent synthesis might involve the preparation of two key fragments: a C1-C6 fragment containing the nitro-alcohol moiety and the C5-methyl stereocenter, and a C7-C10 fragment containing the C9-methyl stereocenter and the terminal alkene. These two fragments would then be joined via a C-C bond-forming reaction, such as a Wittig reaction, a Suzuki coupling, or a Grignard reaction. This approach is often more efficient for complex molecules as it allows for the optimization of reactions on smaller, less complex intermediates.

Divergent Synthesis: A divergent strategy begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. organic-chemistry.orgrsc.orgrsc.org While often used to create libraries of compounds for biological screening, the principles can be applied to access different stereoisomers of a single target. For instance, a linear precursor containing both the C5 and C9 positions as prochiral centers could be synthesized. Then, by applying different stereoselective reactions, one could divergently access different diastereomers of the final product.

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, represent a significant advance in synthetic efficiency. nih.govnih.gov For the synthesis of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, the β-nitroalcohol core is a prime target for such a protocol. The Henry (nitroaldol) reaction, which forms the C-C bond between the carbon bearing the nitro group and the carbon bearing the hydroxyl group, is a key step. researchgate.netscielo.br

A potential one-pot sequence could involve a domino nitro-Michael/Henry reaction. nih.gov This would involve the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde, followed by an intramolecular Henry reaction of the resulting intermediate. Such a sequence could rapidly construct a significant portion of the molecular framework and install the required functional groups in a single, highly controlled operation. nih.gov

Application of Microwave-Assisted Synthesis for Analogous Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated to high temperatures much faster and more uniformly than with conventional heating methods. youtube.com This often leads to dramatically reduced reaction times, increased yields, and higher product purity. youtube.com

For the synthesis of the target compound, several steps could benefit from microwave irradiation. The Henry reaction, in particular, has been shown to be significantly accelerated by microwaves. ingentaconnect.com Studies on the synthesis of β-nitroalcohols have demonstrated that reactions that take several hours under conventional heating can be completed in minutes with microwave assistance, often without the need for a harsh base catalyst. ingentaconnect.com This rapid, clean conversion can prevent the formation of side products, such as the elimination of water to form nitroalkenes, which is a common issue in base-catalyzed Henry reactions. ingentaconnect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Henry Reaction (for Analogous Systems)

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to >24 hours youtube.com | 2-10 minutes youtube.comingentaconnect.com |

| Yield | Moderate to good (e.g., 35-60%) youtube.com | Good to excellent (e.g., >90%) youtube.comingentaconnect.com |

| Conditions | Often requires strong base catalyst, organic solvent | Can proceed in aqueous buffer or solvent-free, milder conditions ingentaconnect.com |

| Side Products | Prone to dehydration and other side reactions ingentaconnect.com | Formation of side products often minimized ingentaconnect.com |

Reaction Optimization and Process Development for Yield and Selectivity

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research concerning the specific synthetic methodologies for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. While the compound is listed in chemical databases, detailed studies on its preparation, including reaction optimization and process development for enhancing yield and selectivity, are not publicly available.

In the absence of direct research on 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, this section will discuss general principles of reaction optimization and process development that would be applicable to its synthesis, drawing parallels from the synthesis of structurally related nitro-alcohols. The hypothetical synthesis of the target compound is presumed to proceed via a nitro-aldol (Henry) reaction between a suitable nitroalkane and an aldehyde, followed by subsequent transformations.

A plausible synthetic route could involve the reaction of a nitroalkane with an unsaturated aldehyde, such as a derivative of citronellal. The optimization of such a process would focus on several key parameters to maximize the yield of the desired diastereomer of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- and minimize the formation of byproducts.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst is crucial in a Henry reaction. Both base catalysts (e.g., organic amines, alkali metal hydroxides) and metal-based catalysts (e.g., copper or zinc complexes) can be employed. Optimization studies would involve screening a variety of catalysts to identify one that provides high conversion and stereoselectivity.

Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and the stability of intermediates. A range of solvents, from polar aprotic (e.g., THF, acetonitrile) to polar protic (e.g., ethanol, water), would be investigated to determine the optimal medium.

Temperature Control: Reaction temperature is a critical factor in controlling the selectivity of the reaction. Lower temperatures often favor the formation of one diastereomer over another, thereby increasing the stereoselectivity. An optimization study would evaluate a range of temperatures to find the best balance between reaction rate and selectivity.

Reactant Stoichiometry: The molar ratio of the nitroalkane to the aldehyde can impact the yield and the formation of side products. A series of experiments would be conducted to determine the ideal stoichiometry.

Process Development for Enhanced Yield and Selectivity:

Following the initial optimization of reaction conditions, process development would focus on scaling up the synthesis in a safe and efficient manner. This would involve:

Impurity Profiling: Identification and characterization of any impurities formed during the reaction. This information is vital for developing effective purification strategies.

Purification Techniques: Development of a robust purification method, such as column chromatography or crystallization, to isolate the desired product in high purity.

Process Safety Evaluation: A thorough assessment of the reaction's thermal stability and potential hazards, especially when dealing with nitro compounds, is essential for safe scale-up.

Hypothetical Optimization Data:

The following table represents a hypothetical set of experiments for the optimization of a key step in the synthesis of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, illustrating the type of data that would be collected.

| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | Triethylamine | THF | 25 | 65 | 1:1 |

| 2 | DBU | THF | 0 | 72 | 2:1 |

| 3 | Cu(OAc)₂ | Ethanol | -20 | 85 | 4:1 |

| 4 | Zn(OTf)₂ | Acetonitrile | -20 | 88 | 5:1 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. The chemical shift of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹H NMR Data Table for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

No specific experimental ¹H NMR data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is publicly available in the searched scientific literature.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., alkyl, alkenyl, alcohol, nitro-alkane).

¹³C NMR Data Table for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

No specific experimental ¹³C NMR data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is publicly available in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Information

Two-dimensional (2D) NMR experiments are powerful for establishing detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, aiding in the determination of stereochemistry.

Specific 2D NMR data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- have not been reported in the available scientific literature, precluding a detailed analysis of its fine structural and stereochemical features.

Comparative Analysis of Experimental and Predicted NMR Chemical Shifts

In the absence of experimental data, computational methods can be used to predict NMR chemical shifts. These predictions, when compared with any available experimental data, can help to confirm or refine structural assignments.

A comparative analysis cannot be performed as no experimental NMR data has been found for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

HRMS Data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Parameter | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

No specific experimental HRMS data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for assessing the purity of a sample of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- and confirming its molecular weight. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. researchgate.netmdpi.com A pure sample of the compound will ideally exhibit a single, sharp peak in the gas chromatogram, with a characteristic retention time under specific column and temperature-programmed conditions. The presence of additional peaks would indicate impurities or isomers.

Following separation by the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- would correspond to its molecular weight. The high sensitivity and specificity of GC-MS make it an invaluable tool for both qualitative and quantitative analysis of this compound. nih.gov

Elucidation of Characteristic Fragmentation Pathways

The mass spectrum of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is predicted to show a series of characteristic fragment ions resulting from the cleavage of specific bonds upon ionization. The fragmentation pattern is crucial for confirming the compound's structure. Key expected fragmentation pathways include:

Loss of the Nitro Group: A prominent fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitro group (NO₂•, mass = 46). This would result in a significant peak at [M-46]⁺.

Loss of Water: Alcohols readily undergo dehydration in the mass spectrometer. The loss of a water molecule (H₂O, mass = 18) from the molecular ion would produce a peak at [M-18]⁺.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a common fragmentation for alcohols. For 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, this could result in several fragment ions depending on which side of the C-3 carbon the cleavage occurs.

Alkene Fragmentation: Cleavage at allylic positions (carbon atoms adjacent to the double bond) is also anticipated, leading to resonance-stabilized carbocations.

Cleavage at Branched Points: The presence of methyl groups at the C-5 and C-9 positions provides sites for favorable fragmentation, leading to the formation of stable secondary and tertiary carbocations.

Table 1: Predicted GC-MS Fragmentation Data for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of H₂O |

| [M-46]⁺ | Loss of NO₂ |

| Further Fragments | Resulting from alpha-cleavage and cleavage at branched points |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Diagnostic Vibrational Frequencies of Nitro Functionality

The nitro group (-NO₂) in a nitroalkane gives rise to two distinct and strong absorption bands in the IR spectrum. spectroscopyonline.com These bands are due to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aliphatic nitro compounds, these peaks are characteristically found in the following regions: orgchemboulder.comquora.com

Asymmetric N-O Stretch: A strong absorption band is expected to appear in the range of 1550–1500 cm⁻¹. spectroscopyonline.comresearchgate.net

Symmetric N-O Stretch: Another strong absorption band is anticipated between 1390 cm⁻¹ and 1330 cm⁻¹. spectroscopyonline.com

The presence of this pair of intense peaks is a strong indicator of the nitro functionality within the molecule. spectroscopyonline.com

Characterization of Hydroxyl and Alkene Absorbance Bands

The IR spectrum will also clearly indicate the presence of the hydroxyl (-OH) and alkene (C=C) groups.

Hydroxyl (-OH) Group: The O-H stretching vibration of the alcohol functional group will produce a strong and characteristically broad absorption band in the region of 3550–3200 cm⁻¹. libretexts.orgucla.edu The broadening is a result of intermolecular hydrogen bonding between molecules. libretexts.org

Alkene (=C-H and C=C) Groups: The alkene moiety will present several characteristic bands:

A =C-H stretching vibration will appear as a medium intensity band just above 3000 cm⁻¹, typically in the 3100–3010 cm⁻¹ range. orgchemboulder.com This is a key diagnostic feature to distinguish alkene C-H bonds from alkane C-H bonds, which absorb below 3000 cm⁻¹. libretexts.org

The C=C stretching vibration will give rise to a variable intensity peak in the 1680–1620 cm⁻¹ region. ucla.eduorgchemboulder.com

A =C-H out-of-plane bending vibration is also expected in the 1000–650 cm⁻¹ range, the exact position of which can sometimes provide information about the substitution pattern of the alkene. orgchemboulder.com

Table 2: Summary of Predicted IR Absorption Bands for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3100 - 3010 | Medium |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 | Variable |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1390 - 1330 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, the primary chromophores—the nitro group and the carbon-carbon double bond—are not in conjugation with each other.

Nitroalkanes: Saturated nitroalkanes typically exhibit a weak absorption band corresponding to an n → π* transition around 270-280 nm. iu.edu

Alkenes: An isolated carbon-carbon double bond undergoes a π → π* transition, which typically absorbs in the vacuum UV region around 170-190 nm and may not be observable with standard UV-Vis spectrophotometers that operate above 200 nm. msu.edu

Because the chromophores are isolated, the UV-Vis spectrum of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is expected to be a simple superposition of the absorptions of the individual chromophores, with a weak band in the 270-280 nm region being the most prominent feature in a standard spectral window. iu.edumsu.edu

Table 3: Predicted UV-Vis Absorption for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Nitroalkane (-NO₂) | n → π* | ~270-280 | Weak (~10-100) |

| Alkene (C=C) | π → π* | ~170-190 | Strong (>10,000) |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates (if relevant)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov For a molecule like 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, ESR spectroscopy would not be directly applicable for its structural characterization in its ground state, as it is not a radical.

However, ESR becomes highly relevant in studying the chemical reactivity of this compound, particularly reactions involving the formation of radical intermediates. libretexts.org Nitro compounds are known to accept an electron to form a radical anion (R-NO₂•⁻). rsc.org Therefore, if 8-Decen-3-ol, 5,9-dimethyl-2-nitro- were subjected to electrochemical or chemical reduction, ESR spectroscopy would be an indispensable tool to detect and characterize the resulting radical anion. The ESR spectrum would provide information about the distribution of the unpaired electron density within the radical, primarily through the analysis of hyperfine coupling constants with the nitrogen nucleus and nearby protons. nih.gov

Reactivity and Reaction Mechanisms of 8 Decen 3 Ol, 5,9 Dimethyl 2 Nitro

Transformations Involving the Nitro Group

The presence of a nitro group on the aliphatic chain of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is a key determinant of its chemical character. This electron-withdrawing group significantly influences the reactivity of the adjacent carbon atom and participates in a variety of chemical transformations.

Nucleophilic Reactions at the Nitro-Bearing Carbon

The carbon atom to which the nitro group is attached is susceptible to nucleophilic attack, a reaction that is influenced by the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted to form a nitronate anion. This anion is a key intermediate in several carbon-carbon bond-forming reactions.

One of the most notable reactions of nitroalkanes is the Henry Reaction, or nitro-aldol reaction. wikipedia.org In this base-catalyzed reaction, the nitronate of a nitroalkane acts as a nucleophile and attacks an aldehyde or ketone. wikipedia.orgorganic-chemistry.org While 8-Decen-3-ol, 5,9-dimethyl-2-nitro- already possesses a complex structure, its nitronate could theoretically react with other carbonyl-containing compounds. The general mechanism for such a reaction would involve the deprotonation of the carbon at the 2-position, followed by a nucleophilic attack on a carbonyl carbon. wikipedia.org

| Reaction Type | Reagents | Product Type |

| Henry (Nitro-Aldol) Reaction | Base, Aldehyde/Ketone | β-Nitro alcohol |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | γ-Nitro carbonyl compound |

This table provides a summary of potential nucleophilic reactions involving the nitro-bearing carbon.

Reductive Pathways of the Nitro Moiety (e.g., to Amines, Oximes)

The nitro group of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- can be reduced to various other functional groups, most commonly amines and oximes. The specific product obtained depends on the reducing agent and the reaction conditions. jove.comwikipedia.orgchemeurope.com

The complete reduction of the nitro group to a primary amine is a synthetically useful transformation. jove.comntu.edu.sg This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium-on-carbon. wikipedia.orgthieme-connect.de Other methods include the use of active metals like iron, zinc, or tin in the presence of an acid. jove.com

Partial reduction of the nitro group can lead to the formation of an oxime. This transformation is typically achieved using milder reducing agents, such as certain metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.orgchemeurope.com

| Product | Reagents and Conditions | Reference |

| Amine | H₂, Pd/C or Raney Ni; or Fe, Zn, or Sn in acid | jove.comwikipedia.org |

| Oxime | SnCl₂ or CrCl₂ | wikipedia.orgchemeurope.com |

| Hydroxylamine | Diborane | wikipedia.org |

This table outlines the common reductive pathways for a nitro group.

Thermal and Photochemical Degradation Mechanisms

Organic nitro compounds are known to be thermally sensitive and can undergo decomposition at elevated temperatures, which can be exothermic and, in some cases, violent. acs.org The thermal stability of a nitro compound can be significantly influenced by the presence of other functional groups and impurities. acs.org For aliphatic nitro compounds, thermal decomposition can lead to the formation of various products, including alkenes. nowgonggirlscollege.co.in The specific degradation pathway for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- would likely involve complex radical mechanisms.

Photochemical degradation is another potential pathway for the transformation of nitro compounds. nih.gov The nitro group can absorb ultraviolet radiation, leading to the formation of excited states that can undergo a variety of reactions, including cleavage of the carbon-nitrogen bond or rearrangement. The presence of other chromophores in the molecule, such as the alkene double bond, could also influence the photochemical behavior.

Meisenheimer Complex Formation in Electron-Deficient Nitro Compounds

Meisenheimer complexes are adducts formed between a nucleophile and an electron-deficient aromatic compound, typically bearing one or more nitro groups. wikipedia.orglibretexts.orgscribd.comlibretexts.org These complexes are stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. lumenlearning.com While the classic Meisenheimer complex involves an aromatic system, analogous intermediates can be formed in nucleophilic substitution reactions of certain aliphatic nitro compounds.

In the case of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, the formation of a stable Meisenheimer-type complex is less likely due to the absence of an aromatic ring. However, the concept of a nucleophile attacking the electron-deficient carbon bearing the nitro group to form a transient, negatively charged intermediate is relevant to understanding its reactivity in nucleophilic substitution reactions. libretexts.org

Reactivity of the Alkene Moiety

The carbon-carbon double bond between the 8th and 9th carbons of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is a site of significant reactivity, primarily undergoing addition reactions. libretexts.orglumenlearning.comchadsprep.compressbooks.pub

Addition Reactions Across the Double Bond (e.g., Hydrogenation)

The most common reaction of an alkene is the addition of a reagent across the double bond. msu.edu This results in the conversion of the pi-bond into two new sigma bonds.

Catalytic hydrogenation is a prominent example of an addition reaction. In the presence of a metal catalyst such as platinum, palladium, or nickel, hydrogen gas (H₂) can be added across the double bond of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- to yield the corresponding saturated alkane. It is important to note that under these conditions, the nitro group may also be reduced, leading to a mixture of products or a fully saturated amine, depending on the reaction conditions. wikipedia.org

Other addition reactions that could potentially occur across the double bond include the addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst). The regioselectivity of the addition of unsymmetrical reagents like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. pressbooks.pub

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pt/Pd/Ni catalyst | Saturated alkane |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane (Markovnikov addition) |

| Hydration | H₂O, H⁺ catalyst | Alcohol |

This table summarizes potential addition reactions at the alkene moiety.

Cycloaddition Reactions and Pericyclic Processes

The carbon-carbon double bond in 8-decen-3-ol, 5,9-dimethyl-2-nitro- is a key site for cycloaddition and pericyclic reactions. The substitution pattern of the alkene—a trisubstituted double bond—influences the stereochemical and regiochemical outcomes of these transformations.

One of the most significant cycloaddition reactions is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. In the case of 8-decen-3-ol, 5,9-dimethyl-2-nitro-, the double bond can act as a dienophile. The presence of the electron-withdrawing nitro group in proximity to the reacting center can influence the reactivity of the alkene, although its effect is somewhat attenuated by the intervening saturated carbons.

Pericyclic reactions, such as the ene reaction, are also plausible. In an ene reaction, an alkene with an allylic hydrogen reacts with an enophile (a compound with a multiple bond). The double bond in 8-decen-3-ol, 5,9-dimethyl-2-nitro- could potentially undergo an ene reaction with a suitable enophile, leading to the formation of a new carbon-carbon bond and a shift of the double bond.

Radical Addition Reactions (e.g., with Nitrate (B79036) Radicals)

The alkene functionality in 8-decen-3-ol, 5,9-dimethyl-2-nitro- is susceptible to radical addition reactions. The addition of a nitrate radical (NO₃•) is a notable example, particularly in atmospheric chemistry. This reaction typically proceeds via the electrophilic addition of the nitrate radical to the double bond, forming a nitrooxyalkyl radical intermediate.

The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The nitrate radical will preferentially add to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary radical. This intermediate can then undergo further reactions, such as reaction with molecular oxygen, to yield a variety of products.

Oxidative Cleavage Reactions (e.g., Ozonolysis)

The carbon-carbon double bond in 8-decen-3-ol, 5,9-dimethyl-2-nitro- can be cleaved by strong oxidizing agents. Ozonolysis is a classic example of such a reaction. In this process, ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide.

The work-up conditions following the formation of the ozonide determine the final products. Reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) will produce carboxylic acids or ketones. Given the trisubstituted nature of the double bond in 8-decen-3-ol, 5,9-dimethyl-2-nitro-, ozonolysis would be expected to yield a ketone and another carbonyl-containing fragment.

Table 1: Predicted Products of Oxidative Cleavage of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Oxidizing Agent | Work-up Condition | Predicted Major Products |

| Ozone (O₃) | Reductive (e.g., (CH₃)₂S) | 6-methyl-2-heptanone and a nitro-substituted aldehyde |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 6-methyl-2-heptanone and a nitro-substituted carboxylic acid |

| Potassium permanganate (B83412) (KMnO₄) | Cold, dilute, basic | A diol |

| Potassium permanganate (KMnO₄) | Hot, acidic/basic | 6-methyl-2-heptanone and a nitro-substituted carboxylic acid |

Reactions of the Hydroxyl Functionality

The secondary hydroxyl group in 8-decen-3-ol, 5,9-dimethyl-2-nitro- is a versatile functional handle that can undergo a variety of transformations.

Oxidation Reactions to Carbonyls

The secondary alcohol can be oxidized to the corresponding ketone, 5,9-dimethyl-2-nitro-8-decen-3-one. The choice of oxidizing agent is crucial to avoid side reactions at the double bond. Milder, more selective reagents are generally preferred.

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and reagents used in Swern or Dess-Martin periodinane oxidations. These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other functional groups like alkenes.

Derivatization via Esterification or Etherification

The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester.

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Examples of Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Esterification | Acetic anhydride | Pyridine | Acetate ester |

| Esterification | Benzoyl chloride | Triethylamine | Benzoate ester |

| Etherification | Sodium hydride, then methyl iodide | THF | Methyl ether |

| Etherification | tert-Butyl alcohol | Acid catalyst | tert-Butyl ether |

Dehydration Reactions Leading to Olefins

The secondary alcohol can undergo dehydration to form an additional carbon-carbon double bond, resulting in a conjugated diene system. This reaction is typically acid-catalyzed and proceeds via an E1 or E2 elimination mechanism. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

The formation of a conjugated system with the existing double bond would be a significant driving force for this reaction. The product would likely be a mixture of E and Z isomers of the newly formed double bond.

Intermolecular and Intramolecular Reaction Pathways

The proximity of the nitro, hydroxyl, and alkenyl functionalities within the same molecule opens up avenues for both intermolecular and, more notably, intramolecular reactions. While intermolecular reactions could occur, the potential for the molecule to react with itself is often favored, leading to the formation of cyclic structures.

Neighboring group participation (NGP) is a critical concept in understanding the reactivity of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. wikipedia.orgchem-station.com NGP refers to the interaction of a reaction center with a lone pair of electrons on an adjacent atom or with the electrons in a nearby pi bond. wikipedia.org This intramolecular interaction can significantly accelerate reaction rates and influence the stereochemical outcome. wikipedia.orgchem-station.com

In the case of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, both the hydroxyl group and the nitro group can act as internal nucleophiles. For instance, under certain conditions, the hydroxyl group can participate in the displacement of a leaving group at a neighboring position, leading to the formation of an epoxide intermediate. This type of participation often results in the retention of stereochemistry at the reaction center. chem-station.com

The nitro group, while electron-withdrawing, can also participate in reactions. For example, in the context of glycosylation, the nitro group on an aromatic ring has been shown to stabilize the formation of a dioxolenium ion intermediate through the transfer of electron density. uni-saarland.de While the nitro group in the subject molecule is aliphatic, its oxygen atoms possess lone pairs that could potentially interact with a nearby carbocation or other electrophilic center.

The alkene's pi electrons can also exhibit NGP, stabilizing a developing positive charge at an adjacent carbon through the formation of a bridged intermediate. libretexts.org This can lead to cyclization or rearrangement products.

Table 1: Potential Neighboring Group Participation in 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Participating Group | Potential Intermediate | Consequence |

| Hydroxyl (-OH) | Epoxide/Oxonium Ion | Rate acceleration, retention of stereochemistry. |

| Nitro (-NO₂) | Aci-nitro intermediate | Stabilization of cationic centers, influence on cyclization pathways. |

| Alkene (-C=C-) | Bridged Carbocation | Rate enhancement, formation of cyclic products. |

This table presents plausible scenarios based on established principles of neighboring group participation.

The structure of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is well-suited for intramolecular cyclization, particularly to form substituted tetrahydrofuran (B95107) rings. nih.gov Such cyclizations can be initiated under various conditions, including acidic, basic, or radical-generating environments.

Under acidic conditions, protonation of the hydroxyl group can turn it into a good leaving group (water), potentially leading to the formation of a carbocation. nih.gov This carbocation could then be trapped by the nucleophilic oxygen of the nitro group or the pi electrons of the alkene. More likely, the hydroxyl group could act as a nucleophile and attack the double bond, which would be activated by protonation. This acid-catalyzed intramolecular hydroalkoxylation is a common method for synthesizing cyclic ethers. nih.gov

Alternatively, the nitro group can play a direct role in cyclization. For instance, the reduction of a nitro group to an amino group can be followed by a cyclization reaction. organic-chemistry.org In a different vein, radical cyclizations involving nitroalkenes are also well-documented. nih.gov

Rearrangement reactions are also a possibility. For example, acid-catalyzed rearrangement of o-nitrophenols is a known process, although this occurs in an aromatic system. researchgate.net In the context of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, Wagner-Meerwein type rearrangements could occur if a carbocation is formed, leading to a more stable carbocationic intermediate before the final product is formed.

Table 2: Plausible Cyclization and Rearrangement Pathways

| Reaction Type | Conditions | Potential Product |

| Intramolecular Hydroalkoxylation | Acidic (e.g., H₂SO₄) | Substituted Tetrahydrofuran |

| Reductive Cyclization | Reducing agent (e.g., Fe/HCl), then acid | Substituted Pyrrolidine or Piperidine |

| Radical Cyclization | Radical initiator (e.g., AIBN, Bu₃SnH) | Cyclic product with new C-C bond |

| Wagner-Meerwein Rearrangement | Acidic, carbocation formation | Rearranged carbon skeleton |

This table outlines hypothetical reaction pathways for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- based on known organic reactions.

Stereoselectivity and Regioselectivity in Chemical Transformations

The presence of multiple stereocenters and prochiral elements in 8-Decen-3-ol, 5,9-dimethyl-2-nitro- means that stereoselectivity and regioselectivity are key considerations in its chemical transformations.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the intramolecular cyclization of this molecule to form a tetrahydrofuran ring, the relative stereochemistry of the substituents on the newly formed ring will be influenced by the transition state geometry. Cyclizations often proceed through chair-like transition states to minimize steric interactions, leading to a predictable diastereoselectivity. nih.gov The stereochemistry of the existing chiral centers in the starting material will also direct the stereochemical outcome of the reaction.

Regioselectivity is the preference for bond formation at one position over another. For example, in an acid-catalyzed cyclization, the hydroxyl group could, in principle, attack either carbon of the double bond. However, the regioselectivity will be governed by the relative stability of the resulting carbocation intermediates (Markovnikov's rule) or by the steric accessibility of the reaction sites. In elimination reactions, the more substituted (Zaitsev's rule) or less substituted (Hofmann's rule) alkene may be formed depending on the reaction conditions and the steric bulk of the base and substrate.

Table 3: Factors Influencing Selectivity in Reactions of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Selectivity Type | Influencing Factors | Predicted Outcome |

| Stereoselectivity | Steric hindrance in transition states, existing stereocenters. | Formation of specific diastereomers of the cyclized product. |

| Regioselectivity | Stability of intermediates (e.g., carbocations), steric accessibility. | Preferential formation of one constitutional isomer over others. |

This table summarizes the key factors that would theoretically govern the selectivity of reactions involving the title compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms, understanding the electronic landscape of a molecule, and predicting its spectroscopic characteristics. For a molecule like 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, these methods can unravel the conformational preferences of its long alkyl chain and the electronic effects of its functional groups.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. acs.orgjeeadv.ac.in The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such systems. unicam.it

Geometry optimization of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- using a basis set like 6-31G(d) would yield the most stable conformation of the molecule by minimizing its energy. This process would define key geometric parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Property | Hypothetical Value |

| Optimized Energy (Hartree) | -750.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 3.45 |

Note: The values in this table are hypothetical and serve as illustrations of the types of data obtained from DFT calculations.

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable starting point for more advanced calculations. encyclopedia.pub Comparing HF results with DFT can provide insights into the importance of electron correlation effects on the molecule's properties. jeeadv.ac.in

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for very large molecules. However, for a molecule of this size, DFT and HF methods are generally preferred for their higher accuracy.

Once the optimized geometry is obtained, the calculation of the second derivatives of the energy with respect to the atomic coordinates yields the vibrational frequencies. scirp.org These frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. youtube.com

The calculated vibrational frequencies for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- would show characteristic peaks for its functional groups. For instance, the O-H stretch of the alcohol group would appear as a broad band, while the nitro group would exhibit symmetric and asymmetric stretching frequencies. scirp.orgyoutube.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| -OH | Stretching | ~3400 |

| -NO₂ | Asymmetric Stretching | ~1550 |

| -NO₂ | Symmetric Stretching | ~1350 |

| C=C | Stretching | ~1650 |

| C-N | Stretching | ~870 |

Note: These are representative frequencies and the actual values would be determined by detailed calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult to observe experimentally.

For a potential reaction involving 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, such as a dehydration or an oxidation, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. youtube.com

By mapping the energy changes along the reaction coordinate, which represents the progress of the reaction, a detailed energy profile can be constructed. This profile illustrates the energy of the system as it moves from reactants through the transition state to the products. Such a map provides a comprehensive understanding of the reaction mechanism, including the presence of any intermediates and the relative energy barriers of different reaction pathways. For example, in the context of the Henry reaction, which forms β-nitro alcohols, computational studies can elucidate the stereochemical outcome of the reaction. youtube.com

Prediction of Regiochemical and Stereochemical Outcomes

In the absence of specific studies on 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, we can theorize the focus of computational predictions regarding its regiochemical and stereochemical outcomes. The synthesis of this molecule would likely involve reactions where the addition of a nitro group to a precursor molecule is a key step. The regioselectivity of this addition would be a prime subject for computational analysis. For instance, if the nitro group is introduced via a Michael addition to an α,β-unsaturated carbonyl precursor, density functional theory (DFT) calculations could predict the preferred site of attack.

Furthermore, the molecule contains multiple stereocenters, the configurations of which would significantly influence its biological activity and physical properties. Computational methods, such as molecular mechanics or DFT, would be invaluable in predicting the most stable diastereomers and enantiomers. By calculating the energies of all possible stereoisomers, researchers could predict the thermodynamically favored products of a synthetic route.

Analysis of Electronic Properties and Bonding

Charge Distribution and Electrostatic Potentials

The charge distribution and electrostatic potential of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- would be significantly influenced by the presence of the highly electronegative nitro group (-NO₂) and the hydroxyl group (-OH). A computational analysis would likely reveal a significant localization of negative charge on the oxygen atoms of these groups. The electrostatic potential map would, therefore, show regions of high negative potential around the nitro and hydroxyl functionalities, making these sites susceptible to electrophilic attack. Conversely, the adjacent carbon atoms would exhibit a degree of positive charge, rendering them potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. An FMO analysis of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals would provide insights into the molecule's reactivity. It is anticipated that the HOMO would be localized around the carbon-carbon double bond and the oxygen of the hydroxyl group, which are the most electron-rich areas. The LUMO, on the other hand, would likely be centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability.

Dipole Moment Calculations

The presence of the polar nitro and hydroxyl groups would impart a significant dipole moment to 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. Computational calculations would provide a quantitative measure of this dipole moment, both in terms of its magnitude and direction. This information would be crucial for understanding the molecule's solubility in various solvents and its interactions with other polar molecules or biological receptors.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Development of Theoretical Reactivity Indices

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies for a series of related nitro-alkenol compounds could establish a correlation between their structural features and their chemical reactivity or physical properties. nih.gov For 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, theoretical reactivity indices could be developed using computational methods. These indices, derived from DFT calculations, could include parameters such as electrophilicity, nucleophilicity, and local softness. By correlating these indices with experimentally observed reactivity, a predictive QSRR model could be constructed. This would allow for the theoretical estimation of the reactivity of similar, yet unsynthesized, compounds.

Prediction of Chemical Behavior Based on Structural Descriptors

The chemical behavior of a molecule is intrinsically linked to its structural and electronic properties. Computational chemistry provides powerful tools to predict these behaviors by calculating a variety of molecular descriptors. For 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, these descriptors offer insights into its potential interactions, reactivity, and pharmacokinetic properties.

A fundamental descriptor for any chemical compound is its molecular formula, which for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is C12H23NO3. nih.gov This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, forming the basis for its molecular weight and subsequent physicochemical predictions. The arrangement of these atoms in a three-dimensional space, including the presence of functional groups such as a hydroxyl (-OH) group, a nitro (-NO2) group, and a carbon-carbon double bond (C=C), dictates its chemical personality.

The predicted properties of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- are summarized in the following table, derived from computational models. These descriptors are crucial for forecasting its behavior in various chemical and biological environments.

| Property | Value | Interpretation |

| Molecular Weight | 229.31 g/mol | Influences diffusion rates and transport across membranes. |

| XLogP3 | 3.5 | Indicates good lipid solubility, suggesting potential for membrane permeability. A higher value suggests greater lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl group can donate a hydrogen bond, influencing solubility and binding interactions. |

| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms in the hydroxyl and nitro groups can accept hydrogen bonds, contributing to interactions with polar molecules. |

| Rotatable Bond Count | 8 | A measure of molecular flexibility, which can impact its ability to fit into binding sites. |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | This value suggests moderate polarity, which can influence cell permeability and solubility. |

| Heavy Atom Count | 16 | The total number of non-hydrogen atoms in the molecule. |

| Complexity | 291 | A measure of the intricacy of the molecular structure. |

Detailed Research Findings

The structural descriptors for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- provide a theoretical framework for understanding its chemical reactivity and potential biological activity. The presence of both lipophilic (the long hydrocarbon chain) and hydrophilic (hydroxyl and nitro groups) regions gives the molecule an amphipathic character.

The XLogP3 value of 3.5 suggests a significant non-polar character, which would favor its partitioning into lipid environments over aqueous ones. This is a key factor in predicting its absorption and distribution in biological systems. The molecule's flexibility, indicated by eight rotatable bonds, allows it to adopt various conformations, which is important for its interaction with biological targets like enzymes or receptors.

The Topological Polar Surface Area (TPSA) of 66.8 Ų is a critical parameter for predicting transport properties. Molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. The value for 8-Decen-3-ol, 5,9-dimethyl-2-nitro- falls well within this range, suggesting it may be orally bioavailable.

The hydrogen bonding capacity, with one donor and four acceptors, points towards its ability to form directional interactions with other molecules. nih.gov The hydroxyl group acts as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups serve as acceptors. These interactions are fundamental to its solubility in protic solvents and its binding affinity to biological macromolecules. The nitro group, being a strong electron-withdrawing group, will also influence the electronic distribution across the molecule, potentially affecting its reactivity at nearby positions.

Lack of Publicly Available Research on 8-Decen-3-ol, 5,9-dimethyl-2-nitro- Hinders In-Depth Analytical Review

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed research on the chemical compound 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. While the compound is listed in several chemical catalogs, there is a notable absence of in-depth studies focusing on its advanced analytical characterization and quantification. This lack of available data prevents a thorough discussion of the specific chromatographic separation techniques and derivatization strategies as outlined for this article.

General analytical principles suggest that for a compound with the structure of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be applicable for its separation and analysis. GC, particularly with a Flame Ionization Detector (FID), would likely be suitable for its detection due to the presence of carbon atoms. An Electron Capture Detector (ECD) could also be employed, given the presence of a nitro group which can enhance the signal. For purification purposes, advanced column chromatography would be a standard method for isolating the compound from reaction mixtures or natural extracts.

Furthermore, derivatization strategies could theoretically be applied to enhance its analytical properties. Silylation of the hydroxyl group would increase its volatility, making it more amenable to GC analysis. For the separation of its stereoisomers, the formation of diastereomeric derivatives using a chiral resolving agent would be a viable approach.

However, without specific studies on 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, any discussion on these analytical methodologies remains speculative. Detailed experimental conditions, such as column types, mobile phases, detector responses, and derivatization protocols, are not available in the current body of scientific literature. Therefore, a detailed and scientifically accurate article on the advanced analytical methodologies for this specific compound cannot be generated at this time.

Advanced Analytical Methodologies for Characterization and Quantification

Derivatization Strategies for Enhanced Analyte Properties

Specific Reagent Derivatization for Targeted Detection

For compounds that may exhibit poor volatility or thermal stability, chemical derivatization is a crucial sample preparation step, particularly for gas chromatography (GC) analysis. sigmaaldrich.com This process modifies the analyte's functional groups to create a derivative with properties more amenable to separation and detection. researchgate.net In the case of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, the primary targets for derivatization are the hydroxyl (-OH) and nitro (-NO2) groups.

The hydroxyl group can be readily converted into a more volatile and thermally stable silyl (B83357) ether. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.comresearchgate.net The reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and its potential for forming hydrogen bonds, leading to improved peak shape and detectability in GC. researchgate.net

Derivatization of the nitroalkene moiety can be more complex. While direct derivatization of the nitro group for standard GC-MS is less common, reduction of the nitro group to an amine, followed by acylation, is a viable strategy. researchgate.netnih.gov Reagents like pentafluorobenzyl bromide (PFBBr) or fluorinated anhydrides can be used to derivatize the resulting amine, creating a derivative with excellent sensitivity for electron capture detection (ECD) or mass spectrometry. researchgate.netnih.gov

The choice of derivatization reagent and reaction conditions depends on the specific analytical goal and the other components present in the sample matrix.

Table 1: Common Derivatization Reagents for Functional Groups in 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Functional Group | Derivatization Method | Reagent | Resulting Derivative | Analytical Advantage |

| Hydroxyl (-OH) | Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | Increased volatility, improved thermal stability, better peak shape in GC. |

| Nitro (-NO2) | Reduction followed by Acylation | 1. Raney Nickel (Reduction) 2. Pentafluoropropionyl Anhydride (B1165640) (PFPA) (Acylation) | N-Pentafluoropropionyl Amide | Enhanced detectability by ECD and MS, increased volatility of the resulting amine. |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. ias.ac.in They offer a level of specificity and sensitivity that is unachievable with either technique alone.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the trace-level analysis of compounds like 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. restek.comnih.gov These techniques use two stages of mass analysis (tandem mass spectrometry) to significantly enhance selectivity and reduce chemical noise from the sample matrix. restek.com

In a typical MS/MS experiment, the first mass spectrometer (MS1) is set to isolate the molecular ion or a characteristic fragment ion of the target analyte (the precursor ion). This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because the detector only responds when a specific precursor ion fragments to produce a specific product ion. This minimizes interferences, allowing for very low detection limits. restek.com

For a volatile compound like the silylated derivative of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, GC-MS/MS would be the preferred method. restek.com For the native compound or less volatile derivatives, LC-MS/MS provides a powerful alternative, avoiding the high temperatures of the GC inlet that could potentially cause thermal degradation. basciences.com

Table 2: Hypothetical GC-MS/MS Parameters for Derivative of 8-Decen-3-ol, 5,9-dimethyl-2-nitro-

| Parameter | Value |

| Analyte | TMS-derivative of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- |

| Precursor Ion (m/z) | 330.2 (M+H)+ |

| Product Ion 1 (m/z) | 215.1 (Quantitative) |

| Product Ion 2 (m/z) | 143.1 (Qualitative) |

| Collision Energy (eV) | 15 |

| Limit of Detection (LOD) | < 5 pg |

| Limit of Quantification (LOQ) | < 20 pg |

Spectrophotometric Quantification Methods for Nitro Compounds

While chromatographic methods are superior for identification, spectrophotometric methods can offer a simpler, more accessible approach for quantification, particularly when analyzing for the total nitro compound content. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which can be measured using a UV-Visible spectrophotometer.

A common strategy for the quantification of aliphatic nitro compounds involves their reduction to the corresponding primary amine, followed by a colorimetric reaction. For instance, the resulting amine can be diazotized with nitrous acid and then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to form a stable and intensely colored azo dye. The absorbance of this dye is directly proportional to the initial concentration of the nitro compound.

Another approach is the Janovsky reaction, where aliphatic nitro compounds with an α-hydrogen react with a base in the presence of a ketone (like acetone) to produce a colored species. The intensity of the color, measured at a specific wavelength, correlates with the concentration of the nitro compound.

Table 3: Example Calibration Data for Spectrophotometric Quantification

| Standard Concentration (µg/mL) | Absorbance at 540 nm |

| 1.0 | 0.085 |

| 2.5 | 0.212 |

| 5.0 | 0.425 |

| 10.0 | 0.850 |

| 15.0 | 1.275 |

Note: Data are hypothetical and represent a typical linear response for a colorimetric assay.

Chemometric and Statistical Data Analysis in Chemical Profiling

Modern analytical instruments generate vast and complex datasets. acs.org Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data. ias.ac.in

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variation. rsc.orgchemistry-matters.com In the context of chemical profiling, an analytical run (e.g., a full GC-MS chromatogram) can be treated as a single data point in a high-dimensional space, where each variable might be the intensity at a specific retention time. PCA transforms these correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net

The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the next largest variance. ias.ac.in By plotting the scores of the first few PCs (e.g., PC1 vs. PC2), one can visualize the relationships between samples, identify clusters, detect outliers, and recognize patterns related to different sample groups or experimental conditions. chemistry-matters.comrsc.org The corresponding "loadings" plot shows which original variables (e.g., which specific compounds) are responsible for the separation seen in the scores plot. This can help identify which chemical markers, including 8-Decen-3-ol, 5,9-dimethyl-2-nitro-, are most significant in differentiating sample groups.

Table 4: Hypothetical Principal Component Analysis Results for Chemical Profiles

| Sample ID | Group | PC1 Score | PC2 Score |

| A1 | Control | -2.5 | 1.1 |

| A2 | Control | -2.8 | 1.5 |

| B1 | Treated | 3.1 | -0.5 |

| B2 | Treated | 3.5 | -0.8 |

| C1 | Outlier | 0.1 | -4.2 |

In this hypothetical table, PCA separates the 'Control' and 'Treated' groups along PC1, indicating a significant change in the chemical profile due to the treatment. Sample C1 is identified as a potential outlier.

The validation of an analytical procedure is critical to ensure it is fit for its intended purpose. fda.gov Multivariate statistical methods are integral to this process, providing a robust framework for assessing performance characteristics. numberanalytics.comstatgraphics.com

For methods like GC-MS/MS and LC-MS/MS, validation involves evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and robustness. fda.govresearchgate.net Multivariate approaches, such as Analysis of Variance (ANOVA), can be used to simultaneously assess the impact of multiple factors on the analytical result, which is a core component of robustness testing (e.g., evaluating the effect of small changes in column temperature, mobile phase composition, or flow rate). nih.gov Regression analysis, specifically the method of least squares, is used to evaluate the linearity of the calibration curve and to calculate confidence intervals for the slope and intercept. fda.gov

These statistical tools provide quantitative evidence of the method's reliability and ensure that the data generated for the quantification of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- is accurate and defensible. researchgate.net

Table 5: Summary of Key Validation Parameters and Statistical Evaluation

| Validation Parameter | Description | Statistical Method | Typical Acceptance Criterion |